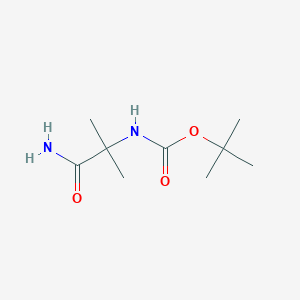

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

Description

Chemical Structure and Properties tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (CAS: 73470-46-9, MFCD21104138) is a Boc-protected derivative of 2-aminoisobutyric acid (Aib) amide. Its structure features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of a branched carbon chain with a methyl substituent and a carboxamide group. This compound is widely used in peptide synthesis due to the steric protection offered by the Boc group, which enhances stability during reactions . Its molecular formula is C₉H₁₇N₂O₃, and it is characterized by resistance to enzymatic degradation, making it valuable in peptidomimetic drug design .

Properties

IUPAC Name |

tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAZGNJFDSQYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid under suitable conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted carbamates .

Scientific Research Applications

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . It can also interact with proteins and other biomolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Insights:

Branched vs. Linear Chains: The target compound’s 2-methyl substitution (Aib residue) introduces steric hindrance, reducing conformational flexibility and enhancing proteolytic stability compared to linear analogs like tert-Butyl (1-aminopropan-2-yl)carbamate .

Functional Group Variations :

- Aromatic Substituents : Compounds with diphenyl (CAS 155836-47-8) or indole groups (CAS 1426129-50-1) exhibit stronger hydrophobic interactions, favoring binding to biological targets like enzyme active sites .

- Electron-Deficient Groups : The boronate ester in CAS 1257651-17-4 enables cross-coupling reactions, expanding utility in medicinal chemistry .

Solubility and Reactivity :

- Hydrochloride salts (e.g., CAS 959833-70-6) improve aqueous solubility, critical for in vivo applications .

- Thietane-containing derivatives (CAS 1935563-26-0) leverage sulfur’s polarizability for enhanced hydrogen bonding and metabolic resistance .

Synthetic Methodology :

- The target compound is synthesized via Boc protection of Aib-amide, while analogs like CAS 1426129-50-1 require coupling agents (DCC/HOBt) and chiral amines .

Biological Activity

The compound tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate, with the CAS number 73470-46-9, is a member of the carbamate class, characterized by its unique molecular structure that imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Molecular Formula

- Chemical Formula : C₉H₁₈N₂O₃

- Molecular Weight : 186.25 g/mol

Structural Characteristics

The compound features a tert-butyl group, an amino group, and a carbonyl moiety, which contribute to its reactivity and biological interactions.

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate exhibits its biological effects primarily through:

- Interaction with Enzymes : It has been shown to interact with specific enzymes, potentially modulating their activity.

- Regulation of Ion Channels : The compound may influence voltage-gated sodium channels, impacting cellular excitability and signaling pathways .

Biological Effects

Research indicates that this compound can:

- Inhibit Cell Proliferation : In vitro studies have demonstrated dose-dependent inhibition of cell growth in various cancer cell lines .

- Modulate Apoptosis : It has been implicated in apoptosis pathways, particularly in breast cancer models where it selectively inhibited certain phospholipase D isoforms .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Dose-dependent inhibition | |

| Apoptosis | Induction via PLD inhibition | |

| Enzyme Interaction | Modulation of enzyme activity |

Table 2: Comparison with Related Compounds

| Compound | CAS Number | Biological Activity |

|---|---|---|

| tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate | 73470-46-9 | Inhibits cell proliferation |

| tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | 81587-17-9 | Similar mechanism, distinct effects |

| tert-Butyl (1-amino-3-tert-butoxy-1-oxopropan-2-yl)carbamate | Not available | Investigated for anti-inflammatory properties |

Case Study 1: Anticancer Activity

In a study evaluating the effects of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate on MDA-MB-231 breast cancer cells, researchers observed:

- A significant reduction in cell viability at concentrations of 5 µM and 10 µM over a 96-hour period.

This suggests that the compound may serve as a potential therapeutic agent against breast cancer by targeting specific survival pathways .

Case Study 2: Enzyme Inhibition

Further investigations into the enzyme modulation properties revealed that tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate effectively inhibited phospholipase D activity, which is crucial in cancer cell proliferation and survival. This inhibition was linked to increased apoptosis in treated cells .

Q & A

Q. What are the standard synthetic routes for tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves coupling an amino acid derivative (e.g., 1-amino-2-methylpropan-2-ol) with tert-butyl chloroformate under anhydrous conditions. A base such as triethylamine or sodium bicarbonate is used to neutralize HCl generated during the reaction. Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions like hydrolysis of the chloroformate.

- Solvent selection : Dichloromethane or THF is preferred for their inertness and ability to dissolve both reactants.

- Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate ensures minimal unreacted starting material .

For reproducibility, monitor reaction progress via TLC or LC-MS, and purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for , δ ~28 ppm for ) and carbamate carbonyl (δ ~155 ppm for ).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Address data contradictions (e.g., twinning) by applying restraints to thermal parameters or using the TWIN command in SHELXL .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] peak at m/z ~245).

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep sealed in a desiccator at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. If spills occur, collect solid material with a vacuum system and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?

Methodological Answer: Discrepancies in bond lengths or angles may arise from disorder or thermal motion. Use SHELXL refinement strategies:

- Apply SIMU and DELU restraints to smooth thermal parameters.

- Analyze residual electron density maps to identify missing solvent molecules or disordered moieties.

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. Publish CIF files with refinement details for transparency .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

- Scale-up challenges : At >10 g scale, exothermic reactions may cause localized overheating. Use a jacketed reactor with controlled cooling (−10°C) and slow addition of tert-butyl chloroformate.

- By-product suppression : Add molecular sieves (3Å) to absorb water, reducing hydrolysis. Monitor for urea formation (by TLC, Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry if detected .

- Purification : Employ recrystallization (solvent: ethanol/water) instead of column chromatography for cost efficiency.

Q. How can researchers interpret limited toxicological data for safe experimental design?

Methodological Answer:

- In vitro assays : Perform preliminary cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish safe handling thresholds.

- Read-across analysis : Compare structural analogs (e.g., tert-butyl carbamates with similar substituents) to predict toxicity. For example, tert-butyl (4-chlorophenethyl)carbamate showed low acute toxicity in zebrafish models .

- Ventilation : Use HEPA filters in fume hoods to capture aerosols during weighing .

Q. What methodologies assess this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Covalent binding studies : Incubate the compound with target enzymes (e.g., proteases) in PBS buffer (pH 7.4) at 37°C. Quench reactions with iodoacetamide and analyze via SDS-PAGE for shifts in molecular weight.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) by titrating the compound into enzyme solutions. Fit data to a one-site model using MicroCal PEAQ-ITC software.

- Kinetic assays : Monitor enzyme activity (e.g., fluorescence-based substrate cleavage) pre- and post-incubation with the compound to determine IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.